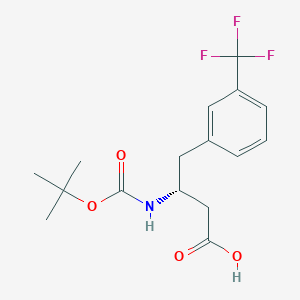

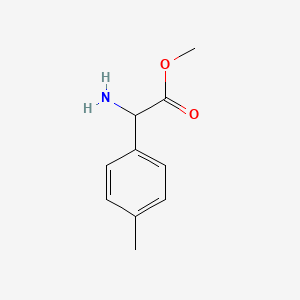

N-(4-bromophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions of carboxylic acids and amines . For instance, benzamides can be synthesized through direct condensation of benzoic acids and amines in the presence of a catalyst . Another method involves the Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the Suzuki cross-coupling reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate using a palladium catalyst .Aplicaciones Científicas De Investigación

Antibacterial Activities

The compound has been synthesized and investigated for its antibacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. It showed significant effectiveness, particularly against NDM-positive bacteria A. baumannii, compared to various commercially available drugs . This suggests its potential as a novel antibacterial agent, especially in the fight against antibiotic-resistant strains.

Antimicrobial and Antiproliferative Agents

Further studies have explored the compound’s derivatives as prospective antimicrobial and antiproliferative agents . These derivatives have shown promising activity against bacterial (Gram-positive and Gram-negative) and fungal species, as well as anticancer activity against human breast adenocarcinoma cancer cell line (MCF7) . The results indicate the potential of these derivatives to serve as lead compounds for rational drug designing.

Molecular Docking and Modelling

Molecular docking studies have been conducted to validate the antibacterial activities of the compound. These studies help in understanding the active site and molecular interaction stability, which is crucial for the development of new drugs . Additionally, molecular modelling has been used to study the binding mode of active compounds with receptors, aiding in the design of antimicrobial and anticancer agents .

Anti-Biofilm Actions

The compound’s derivatives have been evaluated for their antibiofilm actions , particularly against Enterococcus faecium biofilm-associated infections . Biofilms are complex communities of microorganisms that are difficult to eradicate due to their resistance to antibiotics. The ability to disrupt biofilms is a valuable property in the development of new antimicrobial therapies.

Antioxidant Effects

Some derivatives of the compound have been tested for their antioxidant activity using various assays such as DPPH, ABTS, and ferric reducing power assays . Antioxidants are important in protecting cells from damage caused by free radicals and are valuable in the prevention of diseases related to oxidative stress.

Alternative Toxicity Testing

The toxicity of the compound’s derivatives has been assessed on freshwater cladoceran Daphnia magna Straus. This type of testing is an alternative to traditional methods and is important for evaluating the environmental impact of new chemical entities . The results of these assays contribute to the safety profile of the compound and its derivatives.

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. For instance, time-resolved spectroscopic studies could be used to better understand its properties and reactivity . Additionally, its potential biological activities could be explored further .

Propiedades

IUPAC Name |

N-(4-bromophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c16-10-5-7-11(8-6-10)17-15(18)14-9-19-12-3-1-2-4-13(12)20-14/h1-8,14H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLCNBLFUGNSTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Cyclopropyl-N-[(4-fluorophenyl)methyl]-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-2-amine](/img/structure/B2948813.png)

![5-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2948817.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2948820.png)

![N-[1-(2,6-Difluorophenyl)-5-oxopyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2948825.png)

![2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2948826.png)